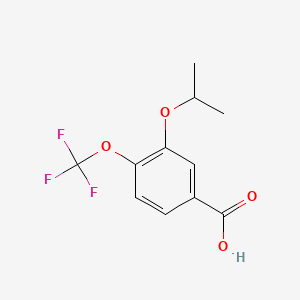
3-Isopropoxy-4-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with isopropoxy and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Isopropylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxybenzoic acid.
Trifluoromethoxylation: The isopropoxybenzoic acid is then subjected to trifluoromethoxylation using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating isopropoxy group and electron-withdrawing trifluoromethoxy group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: 3-Isopropoxy-4-(trifluoromethoxy)benzyl alcohol.
Oxidation: 3-Isopropoxy-4-(trifluoromethoxy)benzaldehyde.
Scientific Research Applications
3-Isopropoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropoxy group can interact with hydrophobic pockets in target proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
Uniqueness
3-Isopropoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both isopropoxy and trifluoromethoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups imparts distinct chemical properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the isopropoxy group provides steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H11F3O4 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C11H11F3O4/c1-6(2)17-9-5-7(10(15)16)3-4-8(9)18-11(12,13)14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
XFPVXUGBNHKZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















